N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide is a complex organic compound that features a methanesulfonamide group attached to a but-2-yn-1-yl chain, which is further connected to a 3,4-dihydroisoquinolin-2(1H)-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach might include:
Formation of the 3,4-dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the but-2-yn-1-yl chain: This step may involve a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide using a palladium catalyst.
Introduction of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activity due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide
Uniqueness
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-19(17,18)15-9-4-5-10-16-11-8-13-6-2-3-7-14(13)12-16/h2-3,6-7,15H,8-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHGBSZTSZMTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153745 | |
Record name | N-[4-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-butyn-1-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351647-28-3 | |
Record name | N-[4-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-butyn-1-yl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351647-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-butyn-1-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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